N-(2,5-dimethylphenyl)-3-iodo-4-methoxybenzenesulfonamide
Description
N-(2,5-dimethylphenyl)-3-iodo-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide functional group attached to an aromatic ring
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-iodo-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16INO3S/c1-10-4-5-11(2)14(8-10)17-21(18,19)12-6-7-15(20-3)13(16)9-12/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRASZOHKWJNQJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3-iodo-4-methoxybenzenesulfonamide typically involves several key steps:
Sulfonation: The initial step involves the sulfonation of 3-iodo-4-methoxybenzene. This can be achieved by reacting the aromatic compound with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane.
Amidation: The resulting sulfonyl chloride intermediate is then reacted with 2,5-dimethylaniline in the presence of a base such as triethylamine. This step forms the sulfonamide linkage, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid. Reduction reactions can also occur, particularly at the sulfonamide group, leading to the formation of sulfinamides or thiols.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, allowing for the formation of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Substitution: Formation of new sulfonamide derivatives with different substituents.
Oxidation: Aldehydes, carboxylic acids, or sulfonic acids.
Reduction: Sulfinamides or thiols.
Coupling: Biaryl compounds or more complex aromatic systems.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dimethylphenyl)-3-iodo-4-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, sulfonamide derivatives are known for their antimicrobial properties. This compound could be explored for its potential as an antibacterial or antifungal agent. Additionally, its structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-value products.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-iodo-4-methoxybenzenesulfonamide would depend on its specific application. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with the synthesis of folic acid, a mechanism common to many sulfonamides. The iodine and methoxy groups could also play a role in enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-4-methoxybenzenesulfonamide: Lacks the iodine substituent, which may affect its reactivity and biological activity.
N-(2,5-dimethylphenyl)-3-chloro-4-methoxybenzenesulfonamide: Chlorine instead of iodine, potentially leading to different reactivity and properties.
N-(2,5-dimethylphenyl)-3-iodo-4-hydroxybenzenesulfonamide: Hydroxy group instead of methoxy, which could influence its solubility and reactivity.
Uniqueness
The presence of the iodine atom in N-(2,5-dimethylphenyl)-3-iodo-4-methoxybenzenesulfonamide makes it particularly unique Iodine is a large, polarizable atom that can significantly influence the compound’s reactivity and interactions with other molecules
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
